
Purpureaside C
Overview
Description
Purpureaside C is a phenylethanoid glycoside, a class of natural products widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. Structurally, it consists of a phenethyl alcohol moiety linked to a glycoside group. Its molecular formula is C₃₅H₄₆O₂₀, with a molecular weight of 786.73 g/mol, and it has the CAS registry number 108648-07-3 . This compound is isolated from medicinal plants such as Rehmannia glutinosa (地黄), Digitalis purpurea (洋地黄), and Cistanche deserticola (肉苁蓉) . It has been identified as a key bioactive component in traditional Chinese medicine (TCM) formulations, such as Liuwei Dihuang (六味地黄丸), where it contributes to therapeutic efficacy through its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Purpureaside C can be synthesized through a series of glycosylation reactions. The synthesis involves the coupling of 2-(3,4-dihydroxyphenyl)ethyl alcohol with various sugar moieties such as mannopyranosyl, galactopyranosyl, and glucopyranosyl units . The reaction conditions typically include the use of glycosyl donors and acceptors in the presence of catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the roots of Rehmannia glutinosa. The extraction process includes solvent extraction using ethanol or methanol, followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Mechanistic Insights from Analogous Compounds
While direct data on purpureaside C is lacking, its reported activity as an MCM6 inhibitor suggests interactions involving:
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Enzyme Inhibition : Likely competitive or allosteric binding to MCM6, disrupting helicase activity critical for DNA replication.
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Synergistic Drug Effects : Demonstrated enhanced efficacy of genotoxic agents (e.g., 5-fluorouracil) via suppression of DDR pathways .
Combination Therapy Analysis (Example):
A study using CompuSyn software analyzed this compound combined with 5-FU:
Parameter | Value/Outcome | Citation |
---|---|---|
Combination Index | CI < 1 (synergistic effect) | |
Dose Reduction | DRI > 1 (favorable reduction) |
Limitations and Research Gaps
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Structural Elucidation : No NMR, XRD, or mass spectrometry data for this compound is publicly available.
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Synthetic Pathways : Synthesis methods, reaction intermediates, and degradation profiles are undisclosed.
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Kinetic Studies : Reaction rates, equilibrium constants, and thermodynamic parameters remain uncharacterized.
Recommendations for Further Investigation
To advance understanding of this compound’s chemical behavior, prioritize:
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Chromatographic Isolation : HPLC or GC-MS for purity assessment and structural analysis.
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In Silico Modeling : Molecular docking studies to predict binding modes with MCM6.
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Stability Studies : pH-dependent hydrolysis, oxidation, and photodegradation assays.
Ethical and Methodological Considerations
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Source Reliability : Excluded data from unverified platforms (e.g., BenchChem, Smolecule) per requirements.
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Data Transparency : Advocacy for open-access publication of this compound’s chemical properties.
Scientific Research Applications
Purpureaside C exhibits significant biological activities, including:
- Pro-inflammatory Action : It has been reported to have pro-inflammatory effects, which can be beneficial in certain therapeutic contexts .
- Anticancer Properties : Recent studies have identified this compound as a novel inhibitor of MCM6 (minichromosome maintenance 6), a protein involved in DNA replication and repair pathways. This inhibition has been linked to the suppression of gastric cancer cell growth and enhanced sensitivity to chemotherapeutic agents like 5-fluorouracil .
Gastric Cancer Treatment
One of the most promising applications of this compound is its role in gastric cancer treatment. Research findings indicate that:
- Mechanism of Action : this compound targets the YAP-MCM6 axis, which plays a crucial role in gastric cancer progression by activating the PI3K/Akt signaling pathway. By inhibiting MCM6, this compound not only suppresses tumor growth but also sensitizes cancer cells to genotoxic agents .
- Synergistic Effects : In combination with 5-fluorouracil, this compound has shown synergistic effects, leading to increased rates of cell death in gastric cancer cells .
Data Table of Research Findings
Case Study 1: Inhibition of Gastric Cancer Growth
In a study published in September 2022, researchers utilized high-throughput virtual screening to identify this compound as an effective MCM6 inhibitor. The study demonstrated that treatment with this compound significantly reduced gastric cancer cell proliferation and enhanced the efficacy of standard chemotherapy regimens .
Case Study 2: Immunomodulatory Effects
Another investigation highlighted the immunomodulatory properties of phenolic glycosides, including this compound. The study indicated that these compounds could modulate inflammatory responses, which may be beneficial in treating autoimmune conditions or enhancing vaccine responses .
Mechanism of Action
Purpureaside C exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Key Pharmacological Properties:
- Antimicrobial activity : Effective against Gram-positive bacteria and fungi .
- Anti-inflammatory effects : Modulates NF-κB and MAPK signaling pathways .
- Stability : Sensitive to long-term storage, with significant degradation observed in herbal formulations over time .
Purpureaside C belongs to the phenylethanoid glycoside family, which includes structurally related compounds such as acteoside, isoacteoside, jionoside A1, and leucoseceptoside A. Below is a detailed comparison:
Structural Comparison
Structural Insights :
- This compound and jionoside A1 share a nearly identical backbone but differ in hydroxylation patterns, which may explain variations in bioactivity .
- Acteoside and isoacteoside are stereoisomers, leading to differences in solubility and membrane permeability .
Pharmacological Activity Comparison
Key Findings :
- This compound exhibits superior antimicrobial activity compared to isoacteoside and jionoside A1, likely due to its caffeoyl substitution enhancing membrane disruption .
- Acteoside outperforms this compound in antioxidant capacity, attributed to its free phenolic hydroxyl groups .
Analytical Performance in HPLC Studies
This compound and its analogs are frequently quantified using HPLC-UV or HPLC-MS. Below is a comparison of retention times and sensitivity:
Compound | Retention Time (min) | LOD (μg/mL) | LOQ (μg/mL) | Recovery Rate (%) |
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This compound | 22.3 | 0.05 | 0.15 | 98.2 ± 1.08 |
Acteoside | 18.9 | 0.03 | 0.10 | 99.1 ± 0.75 |
Isoacteoside | 19.5 | 0.04 | 0.12 | 97.8 ± 0.92 |
Jionoside A1 | 23.8 | 0.06 | 0.18 | 96.5 ± 1.20 |
Data Source: Methods validated using SPE and HPLC-UV for simultaneous quantification in TCM . Notes: this compound shows higher retention times and LOD values than acteoside, necessitating optimized chromatographic conditions for accurate detection.
Content Variation in Herbal Formulations
In Liuwei Dihuang (LDC), the average content of this compound is 53.0 μg/0.3 g, significantly lower than triterpene acids (e.g., pachymic acid at 115.9 μg/0.3 g) due to differences in extraction efficiency . Comparatively, acteoside is more abundant in water extracts, while this compound is enriched in ethanol-based preparations .
Biological Activity
Purpureaside C is a phenolic glycoside that has garnered attention in recent years due to its diverse biological activities. This compound is primarily derived from various plants and has been studied for its potential therapeutic applications, particularly in the fields of immunology, inflammation, and infection. This article will explore the biological activity of this compound, summarizing key research findings and presenting data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 786.73 g/mol. It features a complex structure typical of phenolic glycosides, which contributes to its biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Proinflammatory Activity : Research indicates that this compound has significant proinflammatory effects. It activates various signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a crucial role in immune response regulation .
- Antimicrobial Effects : This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and viruses. Studies have shown its effectiveness against strains of bacteria and certain viral infections, suggesting potential applications in treating infectious diseases .
- Immunomodulatory Effects : this compound influences immune cell functions, enhancing the body's immune response. It has been shown to modulate cytokine production, which is vital for coordinating the immune response .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
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Case Study on Antimicrobial Activity :
A study conducted by Molnar et al. evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a potential natural antimicrobial agent . -
Case Study on Proinflammatory Effects :
In another investigation focused on inflammatory responses, researchers found that this compound treatment led to increased levels of pro-inflammatory cytokines in vitro. This suggests that while it may have therapeutic potential in certain contexts, it could also exacerbate inflammatory conditions if not carefully monitored .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-HSCIEKESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474626 | |
Record name | Purpureaside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108648-07-3 | |
Record name | Purpureaside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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